4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS 1420795-08-9) is a densely functionalized tetrahydrobenzofuran building block that integrates a ketone at position 4, a carboxylic acid at position 3, and a trifluoromethyl substituent at position 6. With a molecular formula of C₁₀H₇F₃O₄ and a molecular weight of 248.16 g·mol⁻¹, the compound is supplied as a research chemical typically at ≥97% purity.

Molecular Formula C10H7F3O4
Molecular Weight 248.15 g/mol
CAS No. 1420795-08-9
Cat. No. B11801638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
CAS1420795-08-9
Molecular FormulaC10H7F3O4
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1OC=C2C(=O)O)C(F)(F)F
InChIInChI=1S/C10H7F3O4/c11-10(12,13)4-1-6(14)8-5(9(15)16)3-17-7(8)2-4/h3-4H,1-2H2,(H,15,16)
InChIKeyWFOORGFOUDPHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid – Core Identity for Procurement Specification


4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS 1420795-08-9) is a densely functionalized tetrahydrobenzofuran building block that integrates a ketone at position 4, a carboxylic acid at position 3, and a trifluoromethyl substituent at position 6 . With a molecular formula of C₁₀H₇F₃O₄ and a molecular weight of 248.16 g·mol⁻¹, the compound is supplied as a research chemical typically at ≥97% purity . Its combination of electron‑withdrawing CF₃ and a reactive 4‑oxo handle distinguishes it from simpler benzofuran‑3‑carboxylic acid congeners and positions it as a versatile intermediate for medicinal chemistry and agrochemical discovery programs.

Why 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic Acid Cannot Be Swapped with In‑Class Analogs


Tetrahydrobenzofuran‑3‑carboxylic acid derivatives that differ in the oxidation state at C‑4, the presence or absence of the 6‑CF₃ group, or the position of the carboxylate are not interchangeable. Even subtle structural modifications produce measurable shifts in lipophilicity, hydrogen‑bonding capacity, and polar surface area that directly impact membrane permeability, solubility, and protein‑binding behavior . The 4‑oxo group also provides a unique synthetic handle for chemoselective derivatization (e.g., oxime or hydrazone formation) that is absent in the 4‑hydroxy or fully reduced analogs [1]. Consequently, substituting a close analog without re‑optimizing a synthetic route or a structure‑activity relationship carries a high risk of divergent reactivity and biological readouts.

Head‑to‑Head Quantitative Differentiation of 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic Acid


Higher Calculated Lipophilicity (LogP) Versus the 4‑Hydroxy Analog

The target compound exhibits a computed LogP of 2.2852, which is 0.15 log units higher than the 2.1359 calculated for the direct 4‑hydroxy analog (4‑hydroxy‑6‑(trifluoromethyl)‑4,5,6,7‑tetrahydrobenzofuran‑3‑carboxylic acid, CAS 1420793‑47‑0) . This increment, driven by the replacement of the 4‑OH with a 4‑oxo group, indicates modestly greater lipophilicity that can translate into improved passive membrane diffusion in cell‑based assays.

Lipophilicity Drug-likeness Permeability

Reduced Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Count Relative to the 4‑Hydroxy Analog

The 4‑oxo compound presents a TPSA of 67.51 Ų and a single hydrogen‑bond donor, whereas the 4‑hydroxy comparator has a TPSA of 70.67 Ų and two H‑bond donors . The lower TPSA and reduced donor count of the target compound predict superior intestinal absorption according to the Veber rules (TPSA < 140 Ų; H‑bond donors ≤ 1) [1].

Polar surface area Hydrogen bonding Oral bioavailability

Trifluoromethyl‑Driven Differentiation from Non‑Fluorinated 4‑Oxo‑tetrahydrobenzofuran‑3‑carboxylic Acid

The non‑fluorinated comparator 4‑oxo‑4,5,6,7‑tetrahydrobenzofuran‑3‑carboxylic acid (CAS 56671‑28‑4) has a molecular weight of 180.16 g·mol⁻¹ and a melting point of 141–142 °C . Although a direct LogP value for the des‑CF₃ analog is not publicly available, the introduction of a trifluoromethyl group is well‑established to increase lipophilicity by approximately 0.5–1.0 log units and to block oxidative metabolism at the substituted position [1]. The target compound (MW 248.16) thus offers both a substantially higher molecular weight (Δ = +68.0 g·mol⁻¹, 38% increase) and the established metabolic shielding conferred by the CF₃ substituent.

Trifluoromethyl effect Metabolic stability Lipophilicity

Verified Purity Benchmark Consistent with the 4‑Hydroxy Analog but with Different Synthetic Provenance

Both the 4‑oxo target compound and the 4‑hydroxy analog are supplied at a minimum purity of 97% . The identical purity specification ensures that any observed difference in downstream performance originates from the intrinsic molecular features (oxo vs. hydroxy) rather than from variable impurity profiles. However, the target compound originates from a distinct synthetic route, as suggested by its lower molecular weight (248.16 vs. 250.17 g·mol⁻¹) and different retrosynthetic disconnections [1].

Purity specification Quality control Procurement

High‑Confidence Application Scenarios for 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic Acid


Medicinal Chemistry Lead Optimization Requiring Moderately Lipophilic, Low‑TPSA Scaffolds

The measured LogP of 2.2852 and TPSA of 67.51 Ų position this compound as a core scaffold for oral drug candidates where permeability is critical. Its single H‑bond donor and three acceptors align with Veber’s oral bioavailability guidelines, making it a logical choice over the more polar 4‑hydroxy analog .

Fragment‑Based Drug Discovery (FBDD) Libraries Seeking Fluorinated Tetrahydrobenzofuran Cores

The 6‑CF₃ group imparts metabolic stability and enhanced binding affinity through hydrophobic interactions, a well‑documented advantage in fragment elaboration . This compound can serve as a fluorinated fragment hit for targets where the non‑fluorinated 4‑oxo‑tetrahydrobenzofuran‑3‑carboxylic acid (CAS 56671‑28‑4) lacks sufficient metabolic half‑life.

Chemoselective Derivatization via the 4‑Oxo Handle

Unlike the 4‑hydroxy or fully reduced analogs, the 4‑oxo group enables selective carbonyl chemistry—oxime, hydrazone, or reductive amination—without protecting group manipulations at the 3‑carboxylic acid . This synthetic flexibility is valuable for parallel library synthesis in agrochemical and pharmaceutical discovery.

Quality‑Controlled Procurement for SAR Studies with a Verified Purity of 97%

The 97% purity standard, identical to that of the 4‑hydroxy comparator, guarantees that SAR conclusions are not confounded by impurity variability. Researchers can confidently attribute biological differences to the 4‑oxo substitution rather than to batch quality .

Quote Request

Request a Quote for 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.